Lithium, (pentafluoroethyl)-
Description
Significance of Fluorinated Organometallics in Contemporary Synthesis
Fluorinated organometallic reagents are indispensable tools for the creation of new carbon-carbon bonds, providing a direct pathway to introduce perfluoroalkyl moieties into organic substrates. The resulting fluorinated compounds are of immense interest in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability, increased lipophilicity, and unique electronic characteristics. The development of these reagents has been pivotal in advancing the synthesis of complex, fluorinated target molecules.
Overview of Organolithium Compounds and Their Reactivity Profiles
Organolithium compounds are a cornerstone of organic synthesis, renowned for their potent nucleophilic and basic properties. Current time information in New York, NY, US.rsc.org The highly polarized carbon-lithium bond places significant negative charge density on the carbon atom, rendering it a powerful nucleophile and a strong base. Current time information in New York, NY, US.researchgate.net This reactivity allows them to readily participate in a wide range of chemical transformations, including nucleophilic additions to carbonyl compounds and alkylation reactions. Current time information in New York, NY, US.masterorganicchemistry.com Their utility is vast, spanning from initiating polymerization reactions to serving as key intermediates in the synthesis of intricate molecular architectures. Current time information in New York, NY, US.youtube.com
Unique Characteristics of Perfluoroalkyllithium Species
The substitution of hydrogen atoms with fluorine in organolithium reagents imparts a set of unique characteristics. The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect, which modulates the reactivity of the carbanionic center. researchgate.net This electronic influence leads to perfluoroalkyllithium reagents being generally less basic but still highly effective nucleophiles compared to their non-fluorinated counterparts. A noteworthy characteristic is their enhanced thermal stability. For instance, pentafluoroethyllithium is stable up to -40 °C, a significant improvement over the less stable trifluoromethyllithium, which decomposes even at -78 °C. nih.gov This increased stability makes them more user-friendly and reliable reagents in synthetic protocols. nih.gov
| Feature | Organolithium Compounds | Perfluoroalkyllithium Compounds |
| Basicity | Strongly basic | Generally less basic |
| Nucleophilicity | Strongly nucleophilic | Effective nucleophiles |
| Thermal Stability | Variable, some are unstable at room temperature | Generally more stable than non-fluorinated analogs |
| Electronic Effect of Substituent | Alkyl groups are electron-donating | Perfluoroalkyl groups are strongly electron-withdrawing |
Historical Context of Pentafluoroethyllithium within Organolithium Chemistry
The field of fluorinated organometallic chemistry owes much to the pioneering work of chemists like Donald J. Burton. research.comlensingfuneral.comscispace.com Within this broader context, the specific generation and synthetic application of pentafluoroethyllithium were significantly advanced by the work of Paul G. Gassman and Neil J. O'Reilly in 1985. capes.gov.br They reported a practical method for the in-situ generation of pentafluoroethyllithium via a halogen-metal exchange reaction between pentafluoroethyl iodide and methyllithium (B1224462) at low temperatures. rsc.orgcapes.gov.br Their seminal work demonstrated the reagent's utility in reacting with various carbonyl compounds to afford pentafluoroethyl-substituted alcohols in high yields, thereby establishing pentafluoroethyllithium as a valuable tool for perfluoroalkylation. rsc.orgacs.org This early research laid the groundwork for its subsequent investigation and application in organic synthesis. d-nb.infonih.gov
Detailed Research Findings: The Reactivity of Pentafluoroethyllithium
Subsequent research has further elucidated the synthetic potential of pentafluoroethyllithium, particularly its reactions with electrophilic carbonyl compounds.
Gassman and O'Reilly's investigations revealed that pentafluoroethyllithium, generated in the presence of aldehydes or ketones, adds efficiently to the carbonyl group to produce the corresponding secondary and tertiary alcohols. rsc.org A key finding was that the halogen-metal exchange to form the perfluoroalkyllithium reagent is significantly faster than the addition of the precursor alkyllithium (methyllithium) to the carbonyl compound, ensuring high chemoselectivity. rsc.org
The reaction with esters can be controlled to yield either ketones or tertiary alcohols, depending on the reaction conditions and the structure of the ester. researchgate.net This selectivity offers a valuable synthetic handle for accessing different classes of perfluoroalkylated compounds.
| Electrophile | Product Type | Reported Yield |
| Aldehydes | Secondary Alcohols | 80-100% researchgate.net |
| Ketones | Tertiary Alcohols | 80-100% researchgate.net |
| Esters | Ketones or Tertiary Alcohols | Dependent on conditions researchgate.net |
The nucleophilic addition of the pentafluoroethyl group to carbonyls is a robust and high-yielding transformation, making it a reliable method for the construction of carbon-carbon bonds and the introduction of the C2F5 moiety. acs.orglibretexts.orglibretexts.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
91935-83-0 |
|---|---|
Molecular Formula |
C2F5Li |
Molecular Weight |
126.0 g/mol |
IUPAC Name |
lithium;1,1,1,2,2-pentafluoroethane |
InChI |
InChI=1S/C2F5.Li/c3-1(4)2(5,6)7;/q-1;+1 |
InChI Key |
PZAAHMYZPAJXJG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[C-](C(F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Lithium, Pentafluoroethyl
Generation via Halogen-Lithium Exchange Reactions
Halogen-lithium exchange is a common method for preparing organolithium reagents. This process involves the reaction of an organohalide with an organolithium compound, resulting in the exchange of the halogen atom for a lithium atom. The reaction is typically rapid and efficient, especially when using organoiodides.
The traditional synthesis of pentafluoroethyllithium often involves the use of gaseous precursors such as pentafluoroethane (B1204445) (HC2F5) or pentafluoroethyl iodide (IC2F5) in reactions with strong bases like butyllithium. wikipedia.orglibretexts.org
Challenges Associated with Gaseous Precursors
The utilization of gaseous precursors like HC2F5 presents significant practical challenges in a laboratory setting. These methods necessitate specialized apparatus to handle and accurately measure the gaseous reactants, which can be cumbersome and limit the accessibility of this reagent for many researchers. wikipedia.orglibretexts.orgnih.gov The handling of gases requires careful control of temperature and pressure, adding complexity to the experimental setup.
Exploration of Alternative Halogen Sources (e.g., IC2F5)
To circumvent the issues associated with gaseous starting materials, researchers have explored the use of liquid, non-gaseous halogen sources. Pentafluoroethyl iodide (IC2F5) serves as a viable alternative. It can undergo a rapid exchange reaction with organolithium reagents, such as methyllithium (B1224462), at low temperatures (e.g., -78°C) to generate pentafluoroethyllithium in situ. wikipedia.org This approach offers a more convenient and manageable procedure compared to the use of gaseous precursors.
Gas-Free Protocols for Preparation
To address the handling issues of gaseous precursors, gas-free methods for the preparation of pentafluoroethyllithium have been developed. These protocols offer a safer and more practical alternative for laboratory-scale synthesis.
Utilization of Perfluoroalkylstannate Precursors
A significant advancement in the gas-free synthesis of pentafluoroethyllithium involves the use of solid, storable perfluoroalkylstannate precursors. wikipedia.orgnih.gov Specifically, the hypervalent stannate salt [PPh4][Sn(C2F5)5] has been identified as an easily accessible and stable solid precursor. nih.gov This salt can be stored for extended periods under an inert atmosphere and serves as a reliable source for the generation of the highly reactive pentafluoroethyllithium. nih.gov
The generation of pentafluoroethyllithium from this precursor is achieved through a tin-lithium exchange reaction with an organolithium reagent like n-butyllithium. wikipedia.orglibretexts.org This method avoids the need for specialized gas-handling equipment and provides a more user-friendly approach to accessing this valuable reagent.
Mechanistic Aspects of Stannate-Lithium Exchange
The mechanism of the stannate-lithium exchange provides insight into the generation of pentafluoroethyllithium. The reaction of tetrakis(pentafluoroethyl)stannane (Sn(C2F5)4), which can be derived from the pentakis(pentafluoroethyl)stannate anion, with n-butyllithium offers a window into this process. wikipedia.orglibretexts.org The exchange involves the transfer of a pentafluoroethyl group from the tin atom to the lithium atom, driven by the formation of a more stable organotin byproduct and the desired pentafluoroethyllithium. The hypervalent nature of the stannate complex facilitates this exchange process. nih.gov
Direct Lithiation Approaches
Direct lithiation, or deprotonation, is a common method for the synthesis of organolithium compounds, typically involving the reaction of a compound containing an acidic C-H bond with a strong organolithium base. However, the direct lithiation of pentafluoroethane (C2F5H) to form lithium, (pentafluoroethyl)- is not a commonly reported or well-established synthetic route.
The C-H bond in pentafluoroethane is not sufficiently acidic to be readily deprotonated by common organolithium bases under standard conditions. While organolithium reagents are potent bases, their reactivity is often insufficient to overcome the high pKa of such highly fluorinated alkanes. The literature on the synthesis of pentafluoroethyllithium predominantly focuses on the halogen-lithium exchange and stannate precursor methods, suggesting that direct deprotonation is either not feasible or highly challenging.
Advanced Activation Methods for Lithium Metal in Organolithium Synthesis
The reactivity of lithium metal is a critical factor in the synthesis of organolithium reagents. Traditional methods often require the use of lithium powder or dispersions, which can present handling challenges. researchgate.net Recent advancements have focused on developing highly reactive forms of lithium metal to improve the efficiency and scalability of organolithium synthesis.
One innovative technique involves the recrystallization of lithium metal from anhydrous liquid ammonia (B1221849) to produce "Li-dendrites". digitellinc.comchemrxiv.org This semicrystalline form of lithium exhibits significantly higher reactivity compared to commercially available lithium powders, reportedly being 19 times more reactive. chemrxiv.org The increased surface area of these dendrites, approximately 100 times greater than that from conventional mechanical activation methods, contributes to this enhanced reactivity. chemrxiv.org This simple and scalable activation protocol allows for the fresh preparation of highly reactive lithium metal, which can have significant implications for the synthesis of organolithium compounds, including potentially pentafluoroethyllithium. chemrxiv.org
Another approach to enhance the reactivity of lithium is through mechanochemical activation. researchgate.net This method involves the pulverization of bulk lithium metal under solvent-free conditions, which increases the reactive surface area. researchgate.net Mechanochemistry has been shown to be effective for C-F bond lithiation with bulk lithium metal. researchgate.net
The industrial preparation of some organolithium reagents utilizes lithium metal containing 0.5–2% sodium. wikipedia.org The sodium acts as an initiator for a radical pathway, which increases the rate of the reaction. wikipedia.org
Table 1: Comparison of Lithium Activation Methods
| Activation Method | Description | Advantages |
| Li-dendrites from Liquid Ammonia | Recrystallization of lithium metal from anhydrous liquid ammonia. digitellinc.comchemrxiv.org | Highly reactive, large surface area, simple and scalable preparation. chemrxiv.org |
| Mechanochemical Activation | Pulverization of bulk lithium metal under solvent-free conditions. researchgate.net | Increases reactive surface area, applicable to poorly soluble substrates. researchgate.net |
| Sodium Addition | Use of lithium metal containing a small percentage of sodium. wikipedia.org | Increases reaction rate by initiating a radical pathway. wikipedia.org |
Considerations for Stability and Handling during Synthesis
Pentafluoroethyllithium is known to be a hazardous and potentially explosive compound. d-nb.info Its stability is a significant concern during its synthesis and handling. While it is noted to be more stable than its lower homologue, trifluoromethyllithium, with stability up to -40°C, precautions are essential. researchgate.net
The batch generation of pentafluoroethyllithium can be hazardous due to the risk of violent decomposition or explosion. d-nb.info To mitigate these risks, safer microflow methods have been developed for its generation. d-nb.info Another strategy to enhance safety involves the in-situ formation of the reagent from a more stable precursor. The use of a stannate reagent reservoir, such as [PPh₄][Sn(C₂F₅)₅], provides a more reliable and safer method for handling this reactive chemical. d-nb.inforesearchgate.net This solid precursor is storable for months under a dinitrogen atmosphere. researchgate.net
The choice of solvent and temperature is also crucial for the stability of pentafluoroethyllithium. Syntheses are typically conducted at very low temperatures, often around -75°C to -78°C, to minimize decomposition. d-nb.infocapes.gov.br The addition of Lewis bases, such as diethyl ether or tetrahydrofuran (B95107), can deaggregate organolithium compounds, making them more soluble and reactive, but can also impact their stability. saylor.org
Reactivity and Reaction Mechanisms of Lithium, Pentafluoroethyl
Nucleophilic Addition Reactions
Pentafluoroethyllithium serves as a strong nucleophile, readily attacking electrophilic centers. This reactivity is central to its application in forming new carbon-carbon bonds.
Towards Acyl Derivatives (Esters, Amides, Anhydrides) for Polyfluoro Ketone Synthesis
The addition of pentafluoroethyllithium to various acyl derivatives is a key method for synthesizing polyfluoro ketones. organic-chemistry.orgnih.gov These ketones are of significant interest in medicinal chemistry, often serving as inhibitors for enzymes like phospholipase A2. organic-chemistry.orgnih.govresearchgate.net
The general mechanism for this nucleophilic acyl substitution involves the initial attack of the pentafluoroethyllithium on the carbonyl carbon of the acyl derivative. libretexts.orgkhanacademy.org This forms a tetrahedral intermediate. Subsequently, a leaving group is expelled, regenerating the carbonyl and yielding the polyfluoro ketone. libretexts.orgkhanacademy.org
Studies have shown that the choice of the acyl derivative significantly impacts the reaction's success. Weinreb amides and morpholine (B109124) amides have proven to be particularly effective substrates, leading to high to quantitative yields of polyfluoro ketones in short reaction times. organic-chemistry.orgnih.govresearchgate.net The reaction with these amides tends to stop at the ketone stage, without further addition to form tertiary alcohols. researchgate.net This is attributed to the reduced electrophilicity of the resulting perfluoroalkyl-substituted ketones. researchgate.net
The reaction can be generalized as follows:
R-C(=O)-Y + C2F5Li → R-C(=O)-C2F5 + YLi
Where Y can be OR' (ester), NR'2 (amide), or OCOR' (anhydride).
Table 1: Synthesis of Polyfluoro Ketones from Acyl Derivatives and Pentafluoroethyllithium
| Acyl Derivative | Substrate Type | Product | Yield (%) | Reference |
| Weinreb Amide | Amide | Polyfluoro Ketone | High to Quantitative | organic-chemistry.orgresearchgate.net |
| Morpholine Amide | Amide | Polyfluoro Ketone | High to Quantitative | organic-chemistry.orgresearchgate.net |
| Ester | Ester | Polyfluoro Ketone | Varies | organic-chemistry.org |
| Anhydride | Anhydride | Polyfluoro Ketone | Varies | organic-chemistry.org |
Towards Aldehydes and Ketones
Pentafluoroethyllithium readily undergoes nucleophilic addition to the carbonyl carbon of aldehydes and ketones. acs.orglibretexts.org This reaction follows a two-step pattern: nucleophilic addition followed by protonation. masterorganicchemistry.com The initial addition of the pentafluoroethyl anion to the electrophilic carbonyl carbon forms a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent acidic workup protonates the alkoxide to yield the corresponding pentafluoroethyl-substituted alcohol. libretexts.orgmasterorganicchemistry.com
The general reaction is:
R-C(=O)-R' + C2F5Li → R-C(OLi)(C2F5)-R' → (H+ workup) → R-C(OH)(C2F5)-R'
This method provides a direct route to secondary and tertiary alcohols containing a pentafluoroethyl group.
Table 2: Nucleophilic Addition of Pentafluoroethyllithium to Aldehydes and Ketones
| Carbonyl Compound | Product Type | General Product Structure | Reference |
| Aldehyde (RCHO) | Secondary Alcohol | RCH(OH)C2F5 | acs.orgmsu.edu |
| Ketone (RCOR') | Tertiary Alcohol | RR'C(OH)C2F5 | acs.orgmsu.edu |
Towards Imines and Related Nitrogen Electrophiles
The reaction of pentafluoroethyllithium with imines represents another facet of its nucleophilic character. Imines, which contain a carbon-nitrogen double bond, are susceptible to nucleophilic attack. The addition of pentafluoroethyllithium to an imine results in the formation of a pentafluoroethyl-substituted amine. libretexts.orglibretexts.org
The mechanism is analogous to the addition to carbonyls, where the nucleophilic pentafluoroethyl group attacks the electrophilic carbon of the C=N bond. This addition leads to a lithium amide intermediate, which upon protonation, yields the final amine product.
Table 3: Reactivity of Pentafluoroethyllithium with Imines
| Reactant | Product | Key Transformation | Reference |
| Imine (R2C=NR') | Pentafluoroethyl-substituted amine | C=N bond to C-N and C-C2F5 bonds | libretexts.orglibretexts.org |
Transmetalation Reactions
Pentafluoroethyllithium is also a valuable reagent for transmetalation reactions, where the pentafluoroethyl group is transferred from lithium to another metal or metalloid. This process is crucial for the synthesis of various perfluoroalkyl-element compounds.
Formation of Perfluoroalkyl Germanes
The treatment of germanium halides with pentafluoroethyllithium is a common method for the synthesis of perfluoroalkyl germanes. researchgate.net The reaction proceeds through a transmetalation process where the pentafluoroethyl group from C2F5Li replaces a halide on the germanium center.
For example, the reaction with germanium tetrachloride can lead to a mixture of products, including bis(pentafluoroethyl)germanes. researchgate.net The specific product obtained can be controlled by the stoichiometry of the reactants.
Formation of Perfluoroalkyl Silanes (e.g., Tris(pentafluoroethyl)silanide)
A significant application of pentafluoroethyllithium in transmetalation is the synthesis of perfluoroalkyl silanes. An improved and efficient synthesis of tris(pentafluoroethyl)silane (Si(C2F5)3H) involves the reaction of trichlorosilane (B8805176) (SiCl3H) with three equivalents of in situ generated pentafluoroethyllithium. nih.govnih.gov
SiCl3H + 3 LiC2F5 → Si(C2F5)3H + 3 LiCl
This reaction is typically carried out in n-dibutyl ether. nih.govnih.gov The resulting tris(pentafluoroethyl)silane is a precursor to the tris(pentafluoroethyl)silanide anion, [Si(C2F5)3]−, which exhibits interesting Lewis amphoteric character. nih.gov
Formation of Perfluoroalkyl Stannanes
The reaction of pentafluoroethyllithium (C2F5Li) with organotin halides serves as a direct method for the formation of perfluoroalkyl stannanes. These reactions are driven by the strong electron-withdrawing nature of the pentafluoroethyl group, which significantly influences the reactivity of the resulting organotin compounds. The introduction of the C2F5 group enhances the Lewis acidity of the tin center.
A key example of this transformation is the reaction of pentafluoroethyllithium with a trialkyltin chloride, such as trimethyltin (B158744) chloride. This reaction proceeds to yield (pentafluoroethyl)trimethylstannane. The general reaction is as follows:
C2F5Li + (CH3)3SnCl → (CH3)3SnC2F5 + LiCl
The resulting (pentafluoroethyl)trimethylstannane can be further utilized as a reagent for the introduction of the pentafluoroethyl group into other molecules. The pronounced electron-withdrawing effect of the pentafluoroethyl group in these stannanes leads to a marked increase in the Lewis acidity at the tin atom. researchgate.net This increased acidity stabilizes hypervalent complexes and can lead to unique reactivities. researchgate.net
Research has also explored the synthesis of more complex perfluoroalkyl stannanes. For instance, reacting (F5C2)3SnCl with LiCH2P(tBu)2 results in the formation of a geminal frustrated Lewis pair (FLP), (F5C2)3SnCH2P(tBu)2. researchgate.net This particular compound demonstrates the advanced applications of perfluoroalkyl stannanes derived from pentafluoroethyllithium, showcasing reactivity with various small molecules like CO2, SO2, and CS2. researchgate.net
The table below summarizes the reaction of pentafluoroethyllithium with an organotin halide to form a perfluoroalkyl stannane.
| Reactant 1 | Reactant 2 | Product |
| Lithium, (pentafluoroethyl)- | Trimethyltin chloride | (Pentafluoroethyl)trimethylstannane |
Formation of Perfluoroalkyl Boranes
The synthesis of perfluoroalkyl boranes can be achieved through the reaction of pentafluoroethyllithium with suitable boron-containing electrophiles. This class of reactions is crucial for creating advanced materials and reagents, as the incorporation of perfluoroalkyl groups onto boron centers drastically alters the electronic properties and reactivity of the resulting borane.
A notable example involves the reaction of pentafluoroethyllithium with boron trichloride (B1173362) (BCl3). This reaction typically requires carefully controlled conditions to manage the high reactivity of the reagents. The stepwise substitution of chloride ions on the boron atom by the pentafluoroethyl group can lead to a mixture of products, including (pentafluoroethyl)dichloroborane, bis(pentafluoroethyl)chloroborane, and tris(pentafluoroethyl)borane.
The general reaction sequence can be represented as:
C2F5Li + BCl3 → C2F5BCl2 + LiCl
C2F5Li + C2F5BCl2 → (C2F5)2BCl + LiCl
C2F5Li + (C2F5)2BCl → (C2F5)3B + LiCl
The extent of substitution can be influenced by the stoichiometry of the reactants and the reaction conditions. The resulting perfluoroalkyl boranes are powerful Lewis acids and find applications as catalysts and as building blocks in fluorinated organic synthesis.
Below is a table detailing the products from the reaction of pentafluoroethyllithium with boron trichloride.
| Reactant 1 | Reactant 2 | Possible Products |
| Lithium, (pentafluoroethyl)- | Boron trichloride | (Pentafluoroethyl)dichloroborane, Bis(pentafluoroethyl)chloroborane, Tris(pentafluoroethyl)borane |
Formation of Perfluoroalkyl Copper Reagents
Pentafluoroethyllithium is a key precursor for the generation of perfluoroalkyl copper reagents. These reagents are highly valuable in organic synthesis for the introduction of the pentafluoroethyl group into a wide array of organic molecules. The transmetalation reaction between pentafluoroethyllithium and a copper(I) halide, such as copper(I) bromide (CuBr), is the most common method for their preparation.
The reaction is typically carried out at low temperatures in an ethereal solvent to generate the thermally sensitive pentafluoroethylcopper (B14617327) (C2F5Cu) reagent.
C2F5Li + CuBr → C2F5Cu + LiBr
The resulting pentafluoroethylcopper can exist in various forms, including as a Gilman-type cuprate, lithium bis(pentafluoroethyl)cuprate (Li[Cu(C2F5)2]), upon reaction with a second equivalent of pentafluoroethyllithium.
C2F5Cu + C2F5Li → Li[Cu(C2F5)2]
These perfluoroalkyl copper reagents are effective for the pentafluoroethylation of a variety of substrates, including aryl and vinyl halides, through coupling reactions. The reactivity and stability of these copper reagents are influenced by the solvent, temperature, and the presence of additives.
The table below outlines the formation of perfluoroalkyl copper reagents from pentafluoroethyllithium.
| Reactant 1 | Reactant 2 | Product |
| Lithium, (pentafluoroethyl)- | Copper(I) bromide | Pentafluoroethylcopper |
| Pentafluoroethylcopper | Lithium, (pentafluoroethyl)- | Lithium bis(pentafluoroethyl)cuprate |
Mechanisms of Lithium-Halogen Exchange in Perfluoroalkyl Systems
The lithium-halogen exchange is a fundamental method for the preparation of pentafluoroethyllithium. This reaction typically involves the treatment of a perfluoroalkyl halide, such as 1-iodo-perfluoroethane (C2F5I), with an organolithium reagent, most commonly n-butyllithium (n-BuLi), at low temperatures.
The generally accepted mechanism for this exchange in perfluoroalkyl systems involves the formation of an "ate" complex intermediate. In this mechanism, the nucleophilic organolithium reagent attacks the halogen atom (iodine in this case) of the perfluoroalkyl halide. This forms a hypervalent iodine intermediate, the "ate" complex.
The proposed mechanism is as follows:
Formation of the "ate" complex: The n-butyllithium attacks the iodine atom of C2F5I. C2F5I + n-BuLi → [C2F5-I-n-Bu]⁻ Li⁺
Decomposition of the "ate" complex: This intermediate is unstable and rapidly decomposes to form the more stable pentafluoroethyllithium and n-butyl iodide. [C2F5-I-n-Bu]⁻ Li⁺ → C2F5Li + n-BuI
The driving force for this reaction is the formation of the more stable organolithium reagent, where the lithium is attached to the more electronegative perfluoroalkyl group. The reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the elimination of lithium fluoride (B91410) from the pentafluoroethyllithium product.
Investigating the Influence of Aggregation on Reactivity
The reactivity of organolithium reagents, including pentafluoroethyllithium, is significantly influenced by their state of aggregation in solution. Organolithium compounds are known to form aggregates (dimers, tetramers, hexamers, etc.) in non-polar and weakly polar solvents. The degree of aggregation depends on factors such as the solvent, temperature, and the concentration of the organolithium species.
The equilibrium between different aggregation states can be represented as:
(C2F5Li)n ⇌ (C2F5Li)n-2 + (C2F5Li)2 ⇌ ... ⇌ n C2F5Li
The addition of coordinating solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, can break down the larger aggregates into smaller, more reactive species by solvating the lithium cation. This deaggregation process enhances the reactivity of the pentafluoroethyllithium.
Computational studies and spectroscopic techniques, such as NMR spectroscopy, are often employed to investigate the aggregation states of organolithium reagents in solution. Understanding the relationship between aggregation and reactivity is critical for optimizing reaction conditions and achieving desired outcomes in syntheses involving pentafluoroethyllithium. For example, in reactions where high nucleophilicity is required, conditions that favor the formation of monomeric or dimeric species are preferred.
Applications in Advanced Organic Synthesis and Material Precursors
Stereoselective and Stereodivergent Perfluoroethylation Reactions
The stereocontrolled introduction of a pentafluoroethyl group can profoundly influence the biological activity and material properties of a molecule. While the diastereoselective addition of organometallic reagents to chiral substrates is a well-established strategy for creating stereogenic centers, specific and detailed research on the stereoselective and stereodivergent addition of pentafluoroethyllithium to chiral aldehydes, ketones, or imines is not extensively documented in publicly available literature.
General methodologies for the diastereoselective addition of other organolithium reagents to chiral N-tert-butylsulfinylimines have been reported to proceed with high diastereoselectivity, offering a potential route for the synthesis of chiral amines. ua.esresearchgate.net For instance, the reaction of lithiated heterocycles with chiral N-tert-butylsulfinyl imines can produce protected chiral 1,2-amino alcohols stereoselectively. ua.es Furthermore, complete reversal of diastereoselectivity has been observed in reactions of trifluoroacetaldehyde (B10831) ethyl hemiacetal with enamines and imines by modifying the reaction conditions, suggesting that stereodivergent synthesis is achievable in related systems. nih.gov These examples highlight established principles in asymmetric synthesis that could potentially be applied to reactions involving pentafluoroethyllithium, although specific data on such applications with C2F5Li remains limited. The development of such methods would be a significant advancement, enabling the precise synthesis of complex fluorinated molecules.
Synthesis of Functionalized Fluorinated Compounds
The reactivity of pentafluoroethyllithium as a strong nucleophile makes it a valuable tool for the synthesis of various functionalized fluorinated compounds.
Pentafluoroethyllithium provides a direct route to pentafluoroethyl-substituted tertiary carbinols through its reaction with ketones. This transformation typically involves the generation of pentafluoroethyllithium from pentafluoroethyl iodide and an alkyllithium reagent, such as methyllithium (B1224462), at low temperatures (e.g., -78°C) in the presence of a ketone electrophile. This method has been shown to produce the corresponding tertiary carbinols in high yields.
| Reactant 1 | Reactant 2 | Product |
| Pentafluoroethyl iodide | Methyllithium | Pentafluoroethyllithium |
| Pentafluoroethyllithium | Ketone (generic) | Pentafluoroethyl-substituted tertiary carbinol |
While direct synthesis of fluorinated ketones using pentafluoroethyllithium is plausible through reaction with esters or other acyl derivatives, specific examples are not detailed in the available research. General methods for the synthesis of fluorinated ketones often employ electrophilic fluorinating agents.
The incorporation of perfluoroalkyl groups into heterocyclic scaffolds is a key strategy in medicinal chemistry. Although there is a clear synthetic interest, direct and specific examples of using pentafluoroethyllithium for the synthesis of perfluoroalkyl-substituted heterocycles are not widely reported.
However, general methodologies for the synthesis of fluorinated heterocycles are well-established. For instance, 5-fluoro-2-oxazolines can be synthesized from unsaturated amides using a hypervalent iodine catalyst and a fluorine source like boron trifluoride etherate. nih.govnih.gov Another approach involves a one-pot, catalyst-free, three-component reaction for the stereoselective synthesis of cis-2,3-dihydro-4-perfluoroalkyl-1H-1,5-benzodiazepines. rsc.org The reaction of pentafluoroethyllithium with suitable heterocyclic precursors, such as epoxides or aziridines, could potentially lead to ring-opened products that can be cyclized to form fluorinated heterocycles, though this remains an area for further investigation.
Role as a Precursor for Novel Perfluoroalkyl Anions and Ligands
Pentafluoroethyllithium serves as a valuable starting material for the generation of other synthetically useful perfluoroalkyl-containing reagents, including novel anions and ligands. A notable example is the synthesis of bis[bis(pentafluoroethyl)phosphinyl]imides. researchgate.net These compounds are prepared from bis(pentafluoroethyl)phosphine oxide, which can be derived from precursors synthesized using pentafluoroethyl-containing reagents. The resulting imide anion, [N{P(O)(C2F5)2}2]-, is a key component of novel hydrophobic ionic liquids and is comparable in its properties to the well-known bis((trifluoromethyl)sulfonyl)imide anion. researchgate.net
The synthesis of such complex fluorinated anions highlights the utility of pentafluoroethyl building blocks in creating new materials with unique properties. The development of P-chiral phosphine (B1218219) ligands is another significant area in asymmetric catalysis, and while many such ligands have been synthesized, the specific incorporation of a pentafluoroethyl group originating from pentafluoroethyllithium is not yet a widely reported strategy. ua.es
Integration into Flow Chemistry Systems for Enhanced Control and Selectivity
The use of highly reactive and thermally unstable reagents like pentafluoroethyllithium can be challenging in traditional batch reactors. Flow chemistry, with its superior heat and mass transfer, offers a powerful alternative for managing such reactions, leading to enhanced control, selectivity, and safety. mdpi.comrsc.org
The small dimensions of microreactors allow for precise temperature control, which is crucial for minimizing the decomposition of pentafluoroethyllithium and preventing side reactions. The rapid mixing in flow systems can also improve the selectivity in competitive reaction pathways. While specific comparative studies detailing the advantages of flow chemistry over batch processing for pentafluoroethyllithium reactions are limited, the general benefits of flow systems are well-recognized for other highly exothermic and fast reactions. nih.gov
The continuous nature of flow chemistry also allows for the on-demand generation and immediate use of unstable intermediates, which is particularly advantageous for reagents like pentafluoroethyllithium. This approach not only improves safety by minimizing the amount of hazardous material present at any given time but can also lead to higher yields and purer products.
Structural Elucidation and Solution Behavior of Lithium, Pentafluoroethyl and Its Adducts
Spectroscopic Investigation of Coordination and Association in Solution
Spectroscopic techniques are paramount in unraveling the complex solution-state behavior of LiC2F5, providing insights into solvation, aggregation, and the nature of the carbon-lithium bond.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. Studies employing ⁷Li, ¹³C, and ¹⁹F NMR have been instrumental in understanding the solvation and aggregation of organolithium reagents. wikipedia.org In the context of LiC2F5, these techniques reveal a dynamic equilibrium between different aggregated species, which is highly dependent on the solvent and concentration. nih.govnih.gov
⁷Li NMR spectroscopy provides direct information about the electronic environment around the lithium cation. Changes in the ⁷Li chemical shift can indicate the degree of solvation and the formation of ion pairs or larger aggregates. researchgate.net For instance, an upfield shift in the ⁷Li NMR spectrum often suggests an increased shielding effect around the Li⁺ ion, which can be attributed to a greater electron density from coordinating solvent molecules or the counter-anion. researchgate.net
¹³C NMR spectroscopy offers insights into the carbon framework of the pentafluoroethyl group. The chemical shifts of the CF₃ and CF₂ carbons are sensitive to the nature of the C-Li bond and the aggregation state.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The ¹⁹F chemical shifts and coupling constants can provide detailed information about the electronic structure and through-space interactions within the LiC2F5 aggregates. For example, studies on related fluorinated compounds have demonstrated the sensitivity of ¹⁹F NMR to changes in the coordination environment. epa.gov
| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |
|---|---|---|
| ⁷Li | Varies with solvent and aggregation state | Lithium cation solvation, ion pair formation, aggregation state |
| ¹³C | Specific to CF₃ and CF₂ groups | Carbon-lithium bond character, electronic environment of the carbanion |
| ¹⁹F | Distinct signals for CF₃ and CF₂ groups | Electronic structure, through-space interactions, aggregation |
The combination of these NMR techniques indicates that in solution, LiC2F5 likely exists as a mixture of aggregates, such as dimers and tetramers, in rapid exchange with each other. nih.gov The specific nature and population of these aggregates are influenced by the coordinating ability of the solvent.
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, is a sensitive probe of molecular structure and bonding. mdpi.com These techniques are particularly useful for distinguishing between different types of ion pairs (contact ion pairs, solvent-separated ion pairs) and free ions in solution. researchgate.netdntb.gov.ua
In the context of LiC2F5, the vibrational modes associated with the C-F and C-C bonds of the pentafluoroethyl anion are of primary interest. The frequencies of these modes are expected to shift depending on the degree of interaction between the carbanion and the lithium cation. iphy.ac.cn
Contact Ion Pairs (CIPs): In a CIP, the lithium cation and the pentafluoroethyl anion are in direct contact. This close association perturbs the vibrational modes of the anion, leading to shifts in the observed frequencies compared to the "free" anion.
Solvent-Separated Ion Pairs (SSIPs): In an SSIP, one or more solvent molecules are inserted between the cation and the anion. The reduced electrostatic interaction in an SSIP results in vibrational frequencies closer to those of the free anion.
Aggregates (AGGs): In more concentrated solutions or less polar solvents, higher-order aggregates can form. These species will have their own characteristic vibrational signatures. researchgate.net
Raman and IR spectroscopy can also provide information about the solvation of the lithium cation. rsc.org The vibrational modes of the solvent molecules themselves can be perturbed upon coordination to the Li⁺ ion, providing evidence for the composition of the lithium cation's first solvation shell. researchgate.net For instance, a splitting of the carbonyl (C=O) stretching band in carbonate solvents upon the addition of a lithium salt is indicative of Li⁺ solvation through the carbonyl oxygen. researchgate.net
| Spectroscopic Technique | Vibrational Mode | Interpretation |
|---|---|---|
| Raman & IR | C-F stretching | Sensitive to ion pairing and aggregation. Shifts in frequency indicate changes in the C-Li interaction. |
| Raman & IR | C-C stretching | Provides information on the backbone of the pentafluoroethyl group and its interaction with the lithium cation. |
| IR | Solvent modes (e.g., C=O stretch) | Indicates coordination of solvent molecules to the lithium cation. |
By analyzing the changes in the vibrational spectra as a function of concentration and solvent, it is possible to qualitatively and sometimes quantitatively assess the relative populations of free ions, ion pairs, and aggregates in solution. epa.gov
Crystallographic Studies of Solid-State Aggregates and Solvates (e.g., Li[Sn(C₂F₅)₅])
While solution-state studies provide insights into dynamic equilibria, X-ray crystallography offers a definitive picture of the structure of organolithium compounds in the solid state. The high reactivity and often low thermal stability of lithium carbenoids have made their crystallographic characterization challenging. nih.gov
A significant breakthrough was the elucidation of the solid-state structure of a diethyl ether-solvated dimer of pentafluoroethyllithium. nih.gov This study revealed that the dimer is bridged by a rare C-F-Li interaction, providing a prototype for understanding the structure-reactivity relationships of Li/F alkyl carbenoids. nih.gov
In the context of adducts, the crystal structure of compounds like Li[Sn(C₂F₅)₅] would provide invaluable information. While the specific structure of Li[Sn(C₂F₅)₅] is not detailed in the provided search results, related structures of lithium stannides and their adducts have been determined. For example, the crystal structure of Li₅Sn has been solved, revealing an orthorhombic structure with specific coordination polyhedra around the tin and lithium atoms. nih.gov The study of such adducts helps to understand the coordination preferences of the pentafluoroethyl group and the lithium cation in a more complex environment.
Influence of Solvent and Temperature on Oligomerization and Structure
The degree of aggregation, or oligomerization, of organolithium reagents is profoundly influenced by the nature of the solvent and the temperature. wikipedia.org
Solvent Effects: In non-coordinating hydrocarbon solvents, organolithium compounds tend to form higher aggregates (tetramers, hexamers) to saturate the coordination sphere of the lithium atoms. wikipedia.org In contrast, coordinating solvents like ethers (e.g., diethyl ether, tetrahydrofuran) can break down these large aggregates into smaller, more reactive species such as dimers and monomers by solvating the lithium cations. wikipedia.orgnih.gov The specific morphology and orientation of microdomains in thin films can also be significantly affected by the choice of solvent during solvent annealing. researchgate.net
Temperature Effects: Temperature can also influence the equilibrium between different aggregate states. researchgate.netnih.gov Lowering the temperature can sometimes "freeze out" a particular aggregate, allowing for its characterization. Conversely, increasing the temperature can lead to the dissociation of aggregates or changes in the solvation structure. Temperature-dependent Raman spectroscopy has been used to study the phase equilibrium and component interactions in polymer electrolytes containing lithium salts, showing that local interactions persist even in the molten state. nih.gov
The interplay between solvent and temperature determines the dominant species in solution, which in turn dictates the reactivity of the organolithium reagent.
Dynamics of Lithium Cation Solvation and Dissociation
The solvation and dissociation of the lithium cation are dynamic processes that are crucial for understanding the conductivity and reactivity of lithium-containing electrolytes. researchgate.netnsf.gov
Molecular dynamics simulations and experimental techniques can provide insights into the exchange dynamics of solvent molecules in the solvation shell of a lithium ion. researchgate.net These studies have shown that the exchange dynamics can exhibit non-monotonic behavior with changes in the solvent mixture ratio. researchgate.net The strength of the interaction between the lithium cation and the solvent molecules, as well as the anion, plays a key role. researchgate.netnsf.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) on Stability and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the stability and electronic characteristics of perfluoroalkyl lithium compounds. These studies often compare fluorinated species with their non-fluorinated counterparts to understand the profound effects of fluorine substitution.
DFT calculations reveal that perfluoroalkylation significantly impacts the electronic structure of related compounds like silanides. For instance, quantum chemical calculations on the tris(trifluoromethyl)silanide anion, [Si(CF3)3]⁻, show a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) gap of 4.80 eV. nih.gov The HOMO and LUMO energy levels are found to be at -7.06 eV and -2.26 eV, respectively. These are notably lower than in the non-fluorinated analogue, [Si(CH3)3]⁻, which has HOMO and LUMO energies of -6.88 eV and -2.10 eV. nih.gov This lowering of orbital energies is attributed to the strong electron-withdrawing effect of the perfluoroalkyl groups, which points to reduced Lewis basicity and increased Lewis acidity in the perfluorinated species. nih.govresearchgate.net
The stability of different conformers and tautomers can also be assessed. For example, in a study on 2-fluoroacetaldehyde, DFT calculations with various functionals (LC-wPBE, B3LYP, and M06-2X) and the 6-311++G(d,p) basis set were used to determine the relative stability of its keto-enol forms and different conformers. ekb.eg Such calculations provide total energy, frontier orbital energies, and HOMO-LUMO gaps, which are key indicators of stability. ekb.eg Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand electronic delocalization effects, such as negative hyperconjugation, which can significantly influence molecular stability. ekb.eg In the context of TiO2 polymorphs, DFT+U calculations have been shown to be effective in reproducing experimental phase stability, which conventional methods sometimes fail to do. nih.gov
Table 1: Comparison of Calculated Electronic Properties
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| [Si(CF3)3]⁻ | -7.06 | -2.26 | 4.80 |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the intricate details of reaction mechanisms, including the identification of transition states. For complex reactions, such as those involving organometallic reagents, these models can map out the energy landscape of a reaction pathway.
Theoretical studies on the gas-phase elimination of 2-pentanone, for example, have been carried out using the B3LYP/6-31+g(d) level of theory. researchgate.net These calculations show that the elimination reaction proceeds through a six-membered cyclic transition state, leading to the formation of ethene and propen-2-ol. researchgate.net The analysis of geometrical parameters along the reaction coordinate can indicate whether a reaction is concerted or proceeds via intermediates, such as a diradical. researchgate.net Such studies provide calculated kinetic and thermodynamic parameters that can be compared with experimental values to validate the proposed mechanism. researchgate.net
In the study of related silanides, the reactivity of the [Si(C2F5)3]⁻ ion has been shown to mirror that of silylenes. researchgate.net This anion reacts with various substrates like benzaldehyde, benzophenone, carbon disulfide (CS2), and carbon dioxide (CO2). nih.gov Computational modeling helps to rationalize this observed reactivity, which is attributed to the inherent Lewis amphotericity of these silanides. nih.gov The side-on additions to CS2 and the activation of CO2, leading to novel negatively charged species, have been both observed experimentally and supported by computational studies. nih.gov
Molecular Dynamics Simulations of Solvation Structures and Ionic Interactions
Molecular dynamics (MD) simulations offer a dynamic picture of molecules in solution, providing insights into solvation structures and the nature of ionic interactions. These simulations are particularly valuable for understanding the behavior of ionic species like pentafluoroethyllithium in different solvent environments.
Ab initio MD simulations have been employed to study the solvation structure and migration kinetics of ions in various liquid mixtures. For instance, in water-ammonia mixtures, the excess proton is consistently found attached to an ammonia (B1221849) molecule, forming an ammonium (B1175870) ion. nih.gov These simulations can also reveal the dynamics of hydrogen bonding and rotational motions of solvated ions. nih.gov
In the context of ionic liquids, MD simulations are used to understand the atomistic interactions that govern their properties. nih.gov By calculating radial distribution functions, researchers can probe the spatial arrangement of ions and solvent molecules around a central ion. nih.govrsc.org For example, MD studies of lanthanide cations in ionic liquids have revealed specific solvation structures depending on the cation size and the nature of the ionic liquid. rsc.org These simulations can also provide information on the dynamics of the solvation shells, such as the rotation of anions in the first coordination sphere. rsc.org Such detailed understanding of solvation is critical, as the solvent can profoundly influence the reactivity of organometallic reagents.
Predictive Modeling for Novel Reactivity and Selectivity
Computational chemistry is increasingly used not only to explain observed phenomena but also to predict new modes of reactivity and selectivity. By modeling hypothetical reactions and screening different substrates or catalysts, researchers can identify promising candidates for experimental investigation.
The prediction of Lewis amphoteric behavior in perfluoroalkyl silanides is a prime example of predictive modeling. nih.govresearchgate.net Based on quantum chemical calculations that showed low HOMO and LUMO energy levels and a significant HOMO-LUMO gap, it was predicted that these silanides would exhibit both Lewis acidic and Lewis basic properties, similar to silylenes. nih.govnih.gov This prediction was subsequently confirmed by experimental studies on the reactivity of the [Si(C2F5)3]⁻ ion. nih.gov
Furthermore, computational approaches can be used to design new systems with desired electronic properties. For example, by systematically varying substituents on a molecule and calculating the resulting electronic structure, it is possible to tune its reactivity. This approach can guide the synthesis of novel reagents with enhanced reactivity or selectivity for specific chemical transformations.
Analysis of Lewis Amphoteric Character in Related Silanides
The concept of Lewis amphotericity, where a molecule can act as both a Lewis acid and a Lewis base, has been explored computationally in silanides. While the tris(pentafluoroethyl)silanide anion, [Si(C2F5)3]⁻, might initially be considered a Lewis base, computational and experimental evidence has revealed its amphoteric nature. nih.govresearchgate.net
Quantum chemical calculations are central to this analysis. They have shown that the presence of perfluoroalkyl groups leads to significantly lower HOMO and LUMO energy levels compared to their non-fluorinated analogues. researchgate.netdntb.gov.ua This electronic feature implies a reduced Lewis basicity and an enhanced Lewis acidity of the silicon center. nih.govresearchgate.net The HOMO-LUMO gap in these systems is comparable to that of N-heterocyclic silylenes, which are known for their Lewis amphoteric character. nih.govresearchgate.net
The reactivity of these perfluoroalkyl silanides provides experimental validation of their computed amphoteric character. The ability of the [Si(C2F5)3]⁻ ion to add to carbonyl compounds and heterocumulenes like CS2 and CO2 in a "side-on" fashion is characteristic of silylene-like reactivity and is rationalized by its inherent Lewis amphotericity. researchgate.netnih.govresearchgate.net This dual reactivity allows for the formation of novel chemical structures, such as oxasiliranides and thiasiliranides. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Lithium, (pentafluoroethyl)- |
| Tris(trifluoromethyl)silanide |
| Tris(trimethyl)silanide |
| 2-Fluoroacetaldehyde |
| Titanium dioxide |
| 2-Pentanone |
| Ethene |
| Propen-2-ol |
| Tris(pentafluoroethyl)silanide |
| Benzaldehyde |
| Benzophenone |
| Carbon disulfide |
| Carbon dioxide |
| Ammonium |
| Oxasiliranide |
Future Research Directions and Advanced Methodologies
Development of More Environmentally Benign Synthetic Routes
The traditional synthesis of perfluoroalkyllithium reagents often involves halogen-metal exchange at very low temperatures using alkyl lithium reagents, which raises safety and environmental concerns. The development of greener synthetic pathways is a paramount objective, guided by the 12 Principles of Green Chemistry. nih.gov Future research will likely focus on several key areas to improve the environmental footprint of pentafluoroethylation.
Key principles for greener synthesis include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. nih.gov This involves moving away from cryogenic conditions, which are energy-intensive, and exploring alternative solvents that are less toxic and derived from renewable resources. nih.gov The development of catalytic methods for the generation of C₂F₅Li or an equivalent pentafluoroethylating species could significantly reduce waste and energy consumption. nih.gov For instance, processes that utilize recyclable catalysts or reagents would align with green chemistry goals. nih.gov
Furthermore, the lifecycle of fluorinated compounds is under increasing scrutiny due to the persistence of some per- and polyfluoroalkyl substances (PFAS) in the environment. rsc.org Research into synthetic routes that minimize the formation of hazardous byproducts is crucial. eurekalert.orgsciencedaily.com This includes designing processes where the byproducts are non-toxic salts or can be easily recycled. eurekalert.orgsciencedaily.com The exploration of methods that use more benign fluorine sources and avoid the use of highly reactive and hazardous organometallic precursors is a significant long-term goal for sustainable chemistry. nih.goveurekalert.orgsciencedaily.com
Table 1: Comparison of Extraction Methods for Perfluoroalkyl Substances (PFAS) This table, adapted from a study on PFAS extraction, illustrates the type of methodological validation required to assess and improve the environmental impact of chemical processes involving fluorinated compounds. nih.gov
| Extraction Method | Analyte Recoveries (%) | Relative Standard Deviation (RSD) (%) |
| Acetic acid and methanol | 44–125 | <25 |
| Methanol | 34–109 | <25 |
| Sodium hydroxide (B78521) digestion | 24–178 | <49 |
| Ion pair | 35–179 | <31 |
Data sourced from a comparative study on PFAS extraction methods in environmental matrices. nih.gov
Exploration of Stereocontrol in Perfluoroethylation Reactions
The introduction of a stereocenter during C-C bond formation is a cornerstone of modern organic synthesis, particularly in drug discovery where the chirality of a molecule dictates its biological activity. nih.gov Achieving stereocontrol in reactions involving the addition of a pentafluoroethyl group to a prochiral center remains a significant challenge. Future research will be directed towards developing novel asymmetric methods to control the stereochemical outcome of perfluoroethylation.
One promising avenue is the development of chiral ligands that can complex with the lithium cation in pentafluoroethyllithium, creating a chiral environment that influences the facial selectivity of the addition to carbonyls or imines. The use of chiral lithium amide bases has already shown promise in other areas of asymmetric synthesis. doaj.org Another strategy involves substrate control, where a chiral auxiliary attached to the substrate directs the incoming reagent to one face of the molecule.
Recent advancements in photochemistry have enabled the enantioselective catalytic perfluoroalkylation of enals, demonstrating that high levels of stereocontrol are achievable for the introduction of fluoroalkyl chains. nih.gov Although this specific method uses perfluoroalkyl iodides under photochemical conditions, the principles of using a chiral organocatalyst to create a stereoselective environment could be adapted for reactions involving pentafluoroethyllithium or its surrogates. nih.gov The goal is to achieve dual stereocontrol, where a single chiral catalyst or auxiliary can be used to produce either enantiomer of the desired product, which is a highly sought-after objective in asymmetric synthesis. rsc.org
Advanced In Situ Spectroscopic Monitoring of Reactions
The high reactivity and thermal instability of pentafluoroethyllithium make it difficult to study using conventional analytical techniques. Understanding the kinetics of its formation and subsequent reactions is crucial for optimizing reaction conditions, maximizing yields, and minimizing side reactions. Advanced in situ spectroscopic techniques that can monitor reactions in real-time under cryogenic conditions are essential for gaining these insights.
Low-temperature Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for characterizing reactive intermediates. Future developments will likely involve the application of more sophisticated techniques. For example, in situ Electron Paramagnetic Resonance (EPR) spectroscopy, which has been used to monitor the formation of metallic lithium structures in batteries, could potentially be adapted to study the radical pathways that may be involved in the decomposition of C₂F₅Li or in certain reaction mechanisms. nih.govbohrium.com Droplet-based microfluidics platforms combined with spectroscopy offer a way to study reaction kinetics with very small amounts of reagents and with precise control over reaction times. nih.gov
By combining real-time spectroscopic data with computational modeling, a detailed picture of the reaction energy profile can be constructed. nih.gov This allows for the identification of transient intermediates and transition states, providing a deeper mechanistic understanding that can guide the rational design of improved synthetic protocols. nih.govrsc.org
Machine Learning and AI-Driven Discovery of New Reactions and Reagents
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. oxfordglobal.com These powerful computational tools can analyze vast datasets to predict reaction outcomes, optimize conditions, and even propose novel chemical entities with desired properties. nih.govchemrxiv.orgyoutube.com
Furthermore, AI can accelerate the discovery of entirely new reactions. researchgate.net By analyzing patterns in reactivity data, machine learning workflows can identify unprecedented transformations. nih.govchemrxiv.org This data-driven approach, often combined with high-throughput experimentation platforms, can navigate the vast landscape of possible chemical reactions much more efficiently than traditional methods. nih.govchemrxiv.orgyoutube.com The ultimate goal is to create a closed-loop system where AI proposes new reagents and reactions, robotic systems perform the experiments, and the results are fed back into the model for continuous learning and improvement.
| Step | Description | Enabling Technology | Potential Outcome |
| 1. Data Aggregation | Collect and curate reaction data for perfluoroethylations from scientific literature and internal experiments. | Natural Language Processing, Data Structuring | A large, machine-readable dataset of reaction outcomes and conditions. |
| 2. Model Training | Use the dataset to train a machine learning model to predict reaction yields and selectivity. youtube.com | Deep Learning, Gradient Boosting | A predictive model that can evaluate hypothetical reactions in silico. nih.govchemrxiv.org |
| 3. Reagent Generation | Employ a generative AI model to design novel molecules with potential as perfluoroethylating agents. oxfordglobal.com | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | A library of virtual candidate reagents with improved properties (e.g., stability). |
| 4. In Silico Screening | Use the predictive model to screen the virtual reagents against a library of substrates. | High-Performance Computing | A ranked list of the most promising new reagents and reactions. stanford.edu |
| 5. Automated Synthesis & Testing | Synthesize and test the top-ranked candidates using a robotic platform. | Laboratory Automation, High-Throughput Experimentation | Experimental validation of new, more effective perfluoroethylation methods. |
Design of Robust and Tunable Perfluoroethyllithium Reagents for Scalable Synthesis
The utility of pentafluoroethyllithium in large-scale industrial synthesis is hampered by its low thermal stability, which necessitates cryogenic temperatures and rapid consumption after its generation. capes.gov.br A major goal for future research is the design of more robust and "tunable" reagents that are better suited for scalable applications. researchgate.netrsc.org
Robustness refers to the chemical and thermal stability of the reagent, its tolerance to a wider range of functional groups, and its safety profile. Research may focus on developing stabilized formulations of C₂F₅Li, perhaps through the use of additives or co-solvents that form more stable complexes. An alternative approach is the design of "pre-reagents" that are stable at ambient temperature and can be activated in situ to generate the reactive pentafluoroethylating species under mild conditions.
Tunability involves the ability to modify the reagent's structure to fine-tune its reactivity and selectivity. For example, by incorporating specific ligands, one could modulate the electronic and steric properties of the reagent to switch between different reaction pathways or to enhance selectivity for a particular substrate. This ties into the development of chiral reagents for stereocontrolled reactions as discussed previously. The development of a scalable, wastewater-free synthesis process is a key objective, similar to advancements made for materials like battery cathodes. rsc.org Ultimately, the aim is to create a toolkit of pentafluoroethylating agents, each optimized for a specific type of transformation, providing chemists with greater control and flexibility for the synthesis of complex fluorinated molecules on an industrial scale.
Q & A
Basic Research: What are the optimal synthetic routes for Lithium (pentafluoroethyl)-, and how do reaction conditions influence purity and yield?
Methodological Answer:
Lithium (pentafluoroethyl)- is typically synthesized via fluorination of organolithium precursors under controlled anhydrous conditions. Key parameters include temperature (−78°C to room temperature), solvent choice (e.g., THF or diethyl ether), and stoichiometric ratios of fluorinating agents (e.g., ClF₃ or SF₄). For purity optimization, inert atmosphere handling (argon/glovebox) and post-synthesis purification via fractional distillation or recrystallization are critical. Characterization by ¹⁹F NMR and XRD can validate structural integrity .
Basic Research: Which spectroscopic and structural characterization techniques are most effective for analyzing Lithium (pentafluoroethyl)-?
Methodological Answer:
- ¹⁹F NMR : Provides insights into the electronic environment and purity, with chemical shifts typically between −70 to −90 ppm for pentafluoroethyl groups.
- X-ray Diffraction (XRD) : Resolves crystal structure and Li–F bonding geometry.
- Raman Spectroscopy : Identifies vibrational modes of C–F and Li–F bonds.
- Elemental Analysis : Quantifies Li and F content to confirm stoichiometry.
Cross-validation using these techniques minimizes misinterpretation of reactive or air-sensitive samples .
Advanced Research: How can density functional theory (DFT) with Generalized Gradient Approximation (GGA) predict the electrochemical stability of Lithium (pentafluoroethyl)- in non-aqueous electrolytes?
Methodological Answer:
DFT-GGA simulations (e.g., using the PBE functional) model the compound’s electronic structure, including Li⁺ ion mobility and interfacial reactivity with solvents like EC/DMC. Key steps:
Geometry Optimization : Define the Li coordination environment.
Band Structure Analysis : Calculate HOMO-LUMO gaps to assess redox activity.
Solvation Energy Calculations : Compare Li⁺ dissociation energies in different electrolytes.
Validation against experimental cyclic voltammetry data is essential to address discrepancies between predicted and observed stability .
Advanced Research: How can contradictions in reported thermal decomposition profiles of Lithium (pentafluoroethyl)- be resolved?
Methodological Answer:
Discrepancies often arise from variations in sample handling or analytical conditions. A robust approach includes:
- Controlled DSC/TGA : Conduct experiments under identical inert atmospheres (e.g., N₂ vs. Ar) and heating rates (e.g., 5°C/min).
- In Situ XRD : Monitor phase transitions during decomposition.
- Computational Modeling : Use ab initio molecular dynamics to simulate decomposition pathways.
Comparative studies across labs using standardized protocols can reconcile conflicting data .
Advanced Research: What methodological frameworks (e.g., PICOT, FINER) are suitable for designing studies on Lithium (pentafluoroethyl)-'s role in solid-state batteries?
Methodological Answer:
- PICOT Framework :
- Population : Solid-state battery systems.
- Intervention : Incorporation of Lithium (pentafluoroethyl)- as a solid electrolyte interface (SEI) modifier.
- Comparison : Conventional LiPF₆-based electrolytes.
- Outcome : Ionic conductivity and cycle life.
- Time : 500 charge-discharge cycles.
- FINER Criteria : Ensure feasibility (lab-scale synthesis), novelty (SEI stabilization mechanism), and relevance (high-energy-density applications).
This structure aligns with evidence-based inquiry principles .
Advanced Research: How does the Li⁺ transport mechanism in Lithium (pentafluoroethyl)- differ from other fluorinated lithium salts, and what experimental setups validate this?
Methodological Answer:
- Pulsed Field Gradient NMR : Measures Li⁺ self-diffusion coefficients in liquid electrolytes.
- Impedance Spectroscopy : Quantifies ionic conductivity in solid-state configurations.
- Ab Initio Calculations : Compare activation energies for Li⁺ migration in crystalline vs. amorphous phases.
Contrast with LiPF₆ or LiTFSI data to identify unique transport properties, such as reduced anion mobility due to bulkier pentafluoroethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
